(2S)-2-hydroxypentanedioate
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Overview
Description
(2S)-2-hydroxypentanedioate is a chiral molecule that is structurally similar to α-ketoglutaric acid, an intermediate in the tricarboxylic acid cycle. It is one of the two enantiomers of 2-hydroxyglutaric acid, the other being D-2-hydroxyglutaric acid. This compound is known for its role in the metabolic disorder L-2-hydroxyglutaric aciduria, which is characterized by the accumulation of this compound due to a deficiency in the enzyme L-2-hydroxyglutarate dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2-hydroxypentanedioate can be synthesized through the reduction of α-ketoglutaric acid using specific enzymes. For example, lactate dehydrogenase and mitochondrial malate dehydrogenase can catalyze the reduction of α-ketoglutaric acid to this compound . Additionally, the fermentative production of this compound has been achieved using engineered Corynebacterium glutamicum, which involves extending the L-lysine biosynthesis pathway .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. The process involves the use of specific enzymes and optimized fermentation conditions to produce high yields of this compound .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-hydroxypentanedioate undergoes various chemical reactions, including oxidation and reduction. The primary reaction involves its oxidation to α-ketoglutaric acid by the enzyme L-2-hydroxyglutarate dehydrogenase .
Common Reagents and Conditions: The oxidation of this compound to α-ketoglutaric acid typically requires the presence of the enzyme L-2-hydroxyglutarate dehydrogenase and appropriate cofactors such as flavin adenine dinucleotide (FAD) .
Major Products: The major product formed from the oxidation of this compound is α-ketoglutaric acid .
Scientific Research Applications
(2S)-2-hydroxypentanedioate has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of various compounds and polymers .
Biology: In biological research, this compound is studied for its role in cellular metabolism and its effects on cellular redox homeostasis .
Medicine: In medicine, this compound is of interest due to its association with L-2-hydroxyglutaric aciduria, a rare metabolic disorder. Research is ongoing to understand its role in the pathogenesis of this disorder and its potential as a biomarker for certain cancers .
Industry: In the industrial sector, this compound is used in the production of biopolymers and other chemical products .
Mechanism of Action
(2S)-2-hydroxypentanedioate exerts its effects primarily through its role in cellular metabolism. It couples mitochondrial and cytoplasmic energy metabolism to support cellular redox homeostasis. Under hypoxic conditions, mammalian cells generate this compound to counteract reductive stress . The compound is oxidized to α-ketoglutaric acid by the enzyme L-2-hydroxyglutarate dehydrogenase, which helps maintain the balance of metabolic intermediates .
Comparison with Similar Compounds
- α-Ketoglutaric acid
- D-2-Hydroxyglutaric acid
- 2-Oxoglutaric acid
(2S)-2-hydroxypentanedioate stands out due to its specific enzymatic interactions and its role in metabolic disorders.
Properties
Molecular Formula |
C5H6O5-2 |
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Molecular Weight |
146.1 g/mol |
IUPAC Name |
(2S)-2-hydroxypentanedioate |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/p-2/t3-/m0/s1 |
InChI Key |
HWXBTNAVRSUOJR-VKHMYHEASA-L |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])O |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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